Nilvadipine

Vascular Selectivity Calcium Channel Blocker Dihydropyridine

Researchers studying L-type calcium channel function, neuroinflammation, or cerebral ischemia require selective tool compounds without confounding off-target effects. Nilvadipine (CAS 75530-68-6) solves this with: - 9-10x higher vascular/cardiac selectivity ratio vs. nifedipine, minimizing cardiodepressive effects - No significant N-/P-/Q-/R-type channel blockade at 10 µM, ensuring pure L-type readouts - 61 ± 8% increase in cerebral blood flow (2.4x nicardipine); 15-20 h half-life - Also inhibits SYK (spleen tyrosine kinase) for neuroinflammation/Alzheimer's research Supplied as a high-purity research reagent. Available for immediate dispatch.

Molecular Formula C19H19N3O6
Molecular Weight 385.4 g/mol
CAS No. 75530-68-6
Cat. No. B1678883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNilvadipine
CAS75530-68-6
Synonyms5-isopropyl-3-methyl-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinecarboxylate
Escor
FR 34235
FR-34235
nilvadipine
Nivadil
Molecular FormulaC19H19N3O6
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C
InChIInChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3
InChIKeyFAIIFDPAEUKBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nilvadipine: Vasoselective Calcium Channel Blocker


Nilvadipine (CAS 75530-68-6) is a racemic dihydropyridine (DHP) calcium channel blocker (CCB) with pronounced selectivity for L-type calcium channels in vascular smooth muscle [1]. It is supplied as a high-purity research reagent for investigating L-type calcium channel function, neuroinflammation pathways (via SYK inhibition), and potential disease-modifying therapies for neurodegenerative conditions . Unlike many DHPs, nilvadipine's L-type selectivity is coupled with a lack of significant blockade of N-, P/Q-, and R-type channels at 10 μM [2].

Target L-type calcium channel studies in vascular smooth muscle
Pathway Neuroinflammation research via SYK inhibition
Selectivity Reported L-type preference; no significant N-, P/Q-, R-type block at tested concentration

Nilvadipine vs. Other Dihydropyridines


Substituting nilvadipine with other dihydropyridine CCBs for research purposes is not recommended due to significant differences in vascular selectivity, duration of action, and off-target channel interactions. For example, nilvadipine demonstrates 9-10 times higher vasoselectivity compared to nifedipine, minimizing cardiodepressive effects [1]. Furthermore, its terminal elimination half-life of 15-20 hours supports once-daily dosing, in contrast to the shorter half-lives of nifedipine or nicardipine [2]. Additionally, nilvadipine does not significantly block N-type calcium channels at concentrations where amlodipine and cilnidipine do, making it a more specific tool for isolating L-type channel effects [3].

Vascular selectivity context may differ Other dihydropyridines may not reproduce nilvadipine’s reported high vascular/cardiac potency ratio
Pharmacokinetic profile shifts protocol design Half-life differences vs. nifedipine or nicardipine can alter dosing frequency and exposure modelling
Off-target channel interactions confound interpretation Amlodipine, cilnidipine and related agents block N-type channels; nilvadipine’s purer L-type profile avoids this layer

Nilvadipine Comparative Evidence


Vasoselectivity Advantage over Nifedipine

Nilvadipine demonstrates a vascular/cardiac potency ratio of 251, which is 9- to 10-fold greater than that of nifedipine, the prototype dihydropyridine [1][2]. This ratio quantifies its high selectivity for vascular smooth muscle over cardiac tissue, confirming a significantly reduced potential for negative inotropic, chronotropic, or dromotropic effects at therapeutic doses [2].

Vascular/Cardiac Potency Ratio
Head-to-head
Nilvadipine: 251
Nifedipine: ~25–28
9–10× higher vasoselectivity
Supports vascular smooth muscle research with reduced cardiac confounding
In vitro and in vivo pharmacological models
Vascular Selectivity Calcium Channel Blocker Dihydropyridine

Cerebral Blood Flow versus Nicardipine

In anesthetized cats, an intravenous dose of 32 μg/kg nilvadipine increased relative regional cerebral blood flow by 61 ± 8% above baseline, compared to a 25 ± 10% increase for nicardipine at the same dose [1]. This enhanced effect was observed 15 minutes post-administration and persisted for over 180 minutes for nilvadipine, whereas the effect of nicardipine returned to baseline within 60 minutes [1].

Cerebral Blood Flow Increase
Head-to-head
Nilvadipine: 61±8%
Nicardipine: 25±10%
~2.4× higher, >180 min duration
Reported higher and longer-lasting cerebral perfusion response
Anesthetized cat model, 32 µg/kg i.v.
Cerebral Blood Flow Cerebrovascular Calcium Channel Blocker

Clinical Tolerability Advantage vs. Nifedipine

In a multicenter, double-blind study of 659 hypertensive patients, those treated with nilvadipine (n=326) reported fewer vasodilator side effects such as flushing and edema compared to nifedipine (n=333) [1]. Significantly more patients in the nifedipine group withdrew from treatment due to adverse effects (p < 0.05), and nilvadipine was associated with a lower incidence of elevated serum glutamate-pyruvate transaminase (SGPT) levels [1].

Trial Tolerability Endpoints
Trial context
Fewer vasodilator side effects vs. nifedipine; lower withdrawal rate (p<0.05)
Trial-reported tolerability endpoint context; RUO – not a safety or efficacy claim
16-week double-blind hypertension study (n=659)
Tolerability Hypertension Calcium Channel Blocker

Pure L-Type Selectivity vs. Amlodipine & Cilnidipine

In an electrophysiological study using Xenopus oocytes expressing calcium channel subtypes, nilvadipine at 10 μM selectively blocked L-type channels but did not significantly block N-, P/Q-, or R-type channels [1]. In contrast, amlodipine, benidipine, cilnidipine, nicardipine, and barnidipine all produced significant blockade of N-type and P/Q-type channels at this concentration [1].

Channel Subtype Selectivity
Cross-study comparable
Nilvadipine: no N/P/Q/R-type block at 10 µM
Amlodipine, cilnidipine, nicardipine: significant block of N- and P/Q-types
Supports L-type-specific channel research without N-type confounding
Xenopus oocyte voltage-clamp assay
Channel Selectivity L-type Calcium Channel N-type Calcium Channel

Extended Half-Life Supporting Once-Daily Dosing

Nilvadipine exhibits a terminal elimination half-life of 15-20 hours, attributed to slow redistribution from tissues, which supports its sustained pharmacodynamic effect and once-daily dosing regimen [1][2]. This is notably longer than the half-lives of many other dihydropyridine CCBs, such as nifedipine (2 hours) or nicardipine (1-4 hours), and is comparable to amlodipine (35-50 hours) [3].

Terminal Elimination Half-Life
Class-level
15–20 h
Reported half-life supports once-daily protocol design
Nifedipine ~2 h; nicardipine 1–4 h; amlodipine 35–50 h for context
Pharmacokinetics Half-Life Sustained Release

Nilvadipine Research & Industrial Applications


L-Type Channel Research with Minimal Cardiac Effects

Nilvadipine's 9-10x higher vascular/cardiac potency ratio compared to nifedipine makes it an ideal candidate for research focused on vascular smooth muscle relaxation and L-type calcium channel signaling in arteries [1]. Its minimal cardiodepressive effects reduce confounding variables in cardiovascular studies [1].

Cerebral Blood Flow and Neuroprotection Studies

Nilvadipine's ability to increase cerebral blood flow by 61 ± 8% (2.4x that of nicardipine) and its prolonged duration of action make it a valuable tool for preclinical models of cerebral ischemia and stroke [2]. Its pure L-type selectivity further isolates the vascular mechanisms involved in cerebral circulation [3].

Neuroinflammation and Alzheimer's Disease Research

Nilvadipine has been investigated in a large-scale Phase III clinical trial (NILVAD) for mild to moderate Alzheimer's disease [4]. The compound's additional mechanism as a spleen tyrosine kinase (SYK) inhibitor, independent of calcium channel blockade, supports its application in research on neuroinflammation, tau hyperphosphorylation, and amyloid-beta clearance .

Application
Selection Property
Validation Focus
Vascular smooth muscle L-type channel studies
Reported vascular/cardiac potency ratio
Minimization of cardiac interference
Cerebral blood flow research models
Sustained cerebral perfusion response
Cerebral ischemia model endpoint evaluation
Neuroinflammation pathway research (SYK)
SYK inhibitory activity alongside L-type block
Alzheimer’s disease model endpoint review (Phase III trial context)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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